molecular formula C17H21N3O2 B1439482 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine CAS No. 1075729-08-6

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B1439482
CAS No.: 1075729-08-6
M. Wt: 299.37 g/mol
InChI Key: LYHUJTGYNNZGRH-UHFFFAOYSA-N
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Description

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C16H21N3O2 It is a derivative of pyrazolopyridine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves the following steps:

    Formation of the Pyrazolopyridine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine derivatives.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Phenyl Group Addition: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Phenyl halides in the presence of a catalyst like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Boc-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Lacks the phenyl group, making it less hydrophobic.

    tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate: Similar core structure but different substituents.

Uniqueness

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is unique due to the presence of both the Boc protecting group and the phenyl group, which confer distinct chemical and biological properties. This combination enhances its stability and potential for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl 1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-15-13(12-19)11-18-20(15)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHUJTGYNNZGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672010
Record name tert-Butyl 1-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075729-08-6
Record name tert-Butyl 1-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate (Step A, 2.1 g, 8.3 mmol) was dissolved in 100 mL methanol, and water (50 mL) was added followed by the addition of sodium carbonate (0.53 g, 5.0 mmol) and phenyl hydrazine hydrochloride (1.43 g, 9.9 mmol). Finally, acetic acid (1 mL) was added and the resulting mixture was stirred at rt for 1 h. The mixture was made basic by adding saturated aq. sodium bicarbonate (ca. 20 mL) and the methanol was removed on a rotary evaporator. The resulting mixture was extracted with methylene chloride (3×40 mL) and the combined extracts were dried over anhyd. sodium sulfate, filtered, and concentrated to afford the crude product. Purification by flash chromatography on silica gel using 20% ethyl acetate in hexanes as the eluant afforded fractions containing the desired product. Concentration of the combined fractions afforded the desired product b as a yellow oil (1.63 g, 66%). 1H NMR (400 MHz, d3-MeOD): δ 7.73 (s, 1H), 7.60-7.47 (m, 5H), 4.37 (s, 2H), 3.57 (t, J=6.1 Hz, 2H), 3.17 (t, J=6.0 Hz, 2H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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